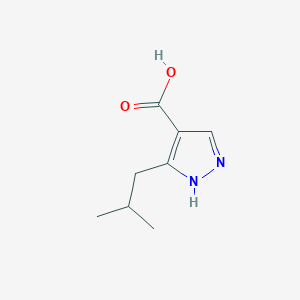

5-(2-methylpropyl)-1H-pyrazole-4-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-(2-methylpropyl)-1H-pyrazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2/c1-5(2)3-7-6(8(11)12)4-9-10-7/h4-5H,3H2,1-2H3,(H,9,10)(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JILAPOUDFIPUBR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=C(C=NN1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Diverse Biological Landscape of 5-Substituted Pyrazole-4-Carboxylic Acid Derivatives: A Guide for Drug Discovery Professionals

An In-depth Technical Guide

Foreword: The Pyrazole Core in Modern Medicinal Chemistry

The pyrazole ring system, a five-membered heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in the architecture of modern therapeutic agents.[1] Its unique structural and electronic properties make it a "privileged scaffold," capable of interacting with a wide array of biological targets with high affinity and specificity. When functionalized with a carboxylic acid at the 4-position and a variable substituent at the 5-position, the resulting 5-substituted pyrazole-4-carboxylic acid framework gives rise to a class of compounds with a remarkably broad and potent spectrum of biological activities. These activities range from anti-inflammatory and antimicrobial to anticancer and antidiabetic effects.[1][2][3][4]

This guide provides an in-depth exploration of the key biological activities associated with this versatile chemical scaffold. We will delve into the mechanisms of action, examine structure-activity relationships (SAR), and provide detailed, field-proven experimental protocols for evaluating these activities. The content is designed for researchers, medicinal chemists, and drug development professionals seeking to leverage the therapeutic potential of these promising derivatives.

Chapter 1: Anti-inflammatory Activity: Targeting the Arachidonic Acid Cascade

Mechanism of Action: COX-1 vs. COX-2 Inhibition

The pharmacological action of these derivatives is often rooted in the suppression of prostaglandin biosynthesis.[6] Prostaglandins are potent inflammatory mediators derived from arachidonic acid by COX enzymes. There are two primary isoforms:

-

COX-1: A constitutive enzyme expressed in most tissues, responsible for baseline physiological functions such as maintaining gastric mucosal integrity and platelet aggregation.[6]

-

COX-2: An inducible enzyme that is upregulated at sites of inflammation and is responsible for the production of prostaglandins that mediate pain and inflammation.[6]

Structure-Activity Relationship (SAR) Insights

SAR studies have demonstrated that the nature of the substituents on the pyrazole ring significantly influences both potency and COX-2 selectivity. For instance, extending an alkyl chain and incorporating amide or ester functionalities has been shown to enhance anti-inflammatory and analgesic profiles.[7] The specific arrangement and electronic properties of the groups at the 1, 3, and 5-positions of the pyrazole ring dictate the binding interactions within the active site of the COX enzymes.

Data Summary: In Vivo Anti-inflammatory Activity

The following table summarizes the anti-inflammatory activity of representative pyrazole derivatives evaluated using the carrageenan-induced paw edema model, a standard in vivo assay for acute inflammation.

| Compound ID | Substituent at C5 | % Edema Inhibition | Reference Compound | % Inhibition (Ref.) | Source |

| 14b | Long-chain alkyl amide | 30.9% | Indomethacin | Not Specified | [7] |

| 15b | Long-chain alkyl ester | 28.6% | Indomethacin | Not Specified | [7] |

| 2e | Aryl group | > Indomethacin | Indomethacin | Not Specified | [6] |

| 1-N-Allylthiocarbamoyl-... | 2-pyrrolyl | Comparable to Indomethacin | Indomethacin | Not Specified | [5] |

Experimental Protocol: Carrageenan-Induced Paw Edema Assay

This protocol describes a standard method for assessing the in vivo anti-inflammatory activity of test compounds.[7]

Objective: To evaluate the ability of a 5-substituted pyrazole-4-carboxylic acid derivative to reduce acute inflammation in a rat model.

Materials:

-

Wistar rats (150-200g)

-

Test compound and reference drug (e.g., Indomethacin)

-

Vehicle (e.g., 0.5% carboxymethyl cellulose)

-

1% (w/v) Carrageenan solution in sterile saline

-

Plethysmometer

Procedure:

-

Animal Acclimatization: Acclimatize animals for at least 7 days under standard laboratory conditions. Fast the animals overnight before the experiment with free access to water.

-

Grouping: Divide animals into groups (n=6): Control (vehicle), Reference (Indomethacin), and Test groups (different doses of the pyrazole derivative).

-

Compound Administration: Administer the test compounds and reference drug intraperitoneally or orally 30-60 minutes before the carrageenan injection.[6] The control group receives only the vehicle.

-

Baseline Measurement: Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.

-

Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw.

-

Paw Volume Measurement: Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.

-

Calculation: The percentage inhibition of edema is calculated for each group at each time point using the formula: % Inhibition = [ (Vc - Vt) / Vc ] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Self-Validation and Causality: This is a self-validating system because it includes both a negative (vehicle) and a positive (Indomethacin) control. A statistically significant reduction in paw edema in the test group compared to the control group, especially if comparable to the reference group, indicates potent anti-inflammatory activity. The time-course measurement allows for the assessment of the onset and duration of the effect.

Visualization: Anti-inflammatory Assay Workflow

Caption: Workflow for the broth microdilution MIC assay.

Chapter 3: Anticancer Activity: Targeting Novel Pathways

The pyrazole scaffold is a key component in numerous anticancer agents. [4][9]5-Substituted pyrazole-4-carboxylic acid derivatives, in particular, have been investigated as inhibitors of novel targets crucial for cancer cell proliferation and survival, such as DNA demethylases and receptor tyrosine kinases. [10][11][12][13]

Mechanism of Action: Inhibition of ALKBH1 and FGFR

Two exemplary targets for this class of compounds are:

-

ALKBH1 (AlkB Homolog 1): A DNA N6-methyladenine (6mA) demethylase, ALKBH1 plays a significant role in various cellular processes. [11]Its dysregulation is linked to the development of several cancers, including gastric cancer. [10][11]Inhibitors based on the 1H-pyrazole-4-carboxylic acid scaffold have been developed that potently and specifically block ALKBH1 activity, leading to increased 6mA abundance and inhibition of cancer cell viability. [10][11]* FGFR (Fibroblast Growth Factor Receptor): The aberrant activation of this family of receptor tyrosine kinases is a critical driver in many cancers. [12][13]Drug resistance, often due to gatekeeper mutations, limits the efficacy of existing FGFR inhibitors. Novel 5-amino-1H-pyrazole-4-carboxamide derivatives have been designed as covalent inhibitors that can target both wild-type and mutated FGFRs, demonstrating potent nanomolar activity and suppressing the proliferation of various cancer cell lines. [12][13]

Data Summary: In Vitro Anticancer Activity

The table below summarizes the cytotoxic activity (IC50) of representative pyrazole derivatives against human cancer cell lines.

| Compound ID | Target | Cell Line | IC50 (µM) | Source |

| 29 | ALKBH1 | (Biochemical Assay) | 0.031 | [10][11] |

| 29E (Prodrug) | ALKBH1 | HGC27 (Gastric) | Not Specified, "Remarkably elevated" activity | [10][11] |

| 10h | Pan-FGFR | NCI-H520 (Lung) | 0.019 | [12][13] |

| 10h | Pan-FGFR | SNU-16 (Gastric) | 0.059 | [12][13] |

| 43m | mTOR | HeLa (Cervical) | 19 | [14] |

| 70c, 70f | Not Specified | Various | "Best inhibitory effects" | [15] |

Experimental Protocol: MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.

Objective: To evaluate the cytotoxic effect of a pyrazole derivative on a cancer cell line.

Materials:

-

Human cancer cell line (e.g., HGC27, NCI-H520).

-

Complete culture medium (e.g., DMEM with 10% FBS).

-

Test compound and reference drug (e.g., Doxorubicin).

-

Sterile 96-well cell culture plates.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

-

Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF).

-

Humidified CO2 incubator (37°C, 5% CO2).

-

Microplate reader.

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium and add 100 µL to the appropriate wells. Include vehicle-only controls.

-

Incubation: Incubate the plate for 48-72 hours in a humidified CO2 incubator.

-

MTT Addition: Remove the treatment medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well. Incubate for another 3-4 hours. During this time, viable cells with active metabolism will reduce the yellow MTT to a purple formazan precipitate.

-

Solubilization: Carefully remove the MTT-containing medium and add 150 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Shake the plate gently for 5 minutes and read the absorbance at 570 nm using a microplate reader.

-

Calculation: Cell viability is expressed as a percentage of the control. The IC50 value (the concentration of compound that inhibits cell growth by 50%) is determined by plotting a dose-response curve.

Self-Validation and Causality: The assay's reliability comes from the direct correlation between the amount of purple formazan produced and the number of viable cells. The use of untreated controls represents 100% viability, providing a baseline against which the effect of the compound is measured. A dose-dependent decrease in viability indicates a specific cytotoxic effect.

Visualization: Simplified FGFR Signaling Pathway

Caption: Inhibition of the FGFR signaling cascade by a pyrazole derivative.

References

-

IJPPR. Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic. IJPPR. Available at: [Link] [5]2. Chahal, G., et al. Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. Bentham Science. Available at: [Link] [8]3. Tzeng, T.-C., et al. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. PMC - NIH. Available at: [Link] [6]4. Ali, N., et al. (2025). Pyrazole–pyrazoline derivatives as next-generation anti-inflammatory agents. AZoNetwork. Available at: [Link] [7]5. Hassan, G.S., et al. (2022). Pyrazole as an anti-inflammatory scaffold. International Journal of Health Sciences. Available at: [Link] [2]6. Scilit. Synthesis and Antimicrobial Evaluation of Pyrazole-4-carboxamide Derivatives. Available at: [Link] [16]7. ResearchGate. Synthesis and Antimicrobial Activity of Pyrazole-4-carboxylic Acid Hydrazides and N-(4-Pyrazoyl)hydrazones of Aromatic and Heteroaromatic Aldehydes. Available at: [Link] [17]8. ACS Publications. (2024). Structural Optimization and Structure–Activity Relationship of 1H-Pyrazole-4-carboxylic Acid Derivatives as DNA 6mA Demethylase ALKBH1 Inhibitors and Their Antigastric Cancer Activity. Journal of Medicinal Chemistry. Available at: [Link] [10]9. Asha Deepthi C, Prathyusha J. (2023). Antimicrobial and antitubercular activity of novel pyrazole-4-carboxamide derivatives: Synthesis and characterization. Journal of Applied Pharmaceutical Science. Available at: [Link] [3]10. Neshan, F.A., et al. (2023). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies. Available at: [Link] [18]11. PubMed. (2024). Structural Optimization and Structure-Activity Relationship of 1 H-Pyrazole-4-carboxylic Acid Derivatives as DNA 6mA Demethylase ALKBH1 Inhibitors and Their Antigastric Cancer Activity. Available at: [Link] [11]12. PubMed. (2024). Design, synthesis and structure-activity relationship of novel pyrazole-4-carboxamide derivatives. Available at: [Link] [19]13. Journal of Chemical Health Risks. (2024). “Review on Biological Activities of Pyrazole Derivatives”. Available at: [Link] [1]14. Al-Ostath, A., et al. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. MDPI. Available at: [Link] [4]15. Asian Journal of Chemistry. (2023). Synthesis, Characterization and Evaluation of Anticancer Activity of New Pyrazole-5-carboxamide Derivatives. Available at: [Link] [20]16. Biointerface Research in Applied Chemistry. (2021). Synthesis and Evaluation of Antimicrobial Activities of New Functional Derivatives of 3-[5-(4-Nitrophenyl)-2- Furyl]-4-Pyrazole-Carbaldehydes. Available at: [Link] [21]17. Bentham Science. (2020). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Available at: [Link] [22]18. SSRN. (2024). Design, Synthesis and Biological Evaluation of 5-Amino-1h-Pyrazole-4-Carboxamide Derivatives as Pan-Fgfr Covalent Inhibitors. Available at: [Link] [12]19. PubMed. (2024). Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. Available at: [Link] [13]20. ResearchGate. (2024). Design, synthesis and structure–activity relationship of novel pyrazole‐4‐carboxamide derivatives. Available at: [Link] [23]21. Bawazir, W. (2020). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. International Journal of Organic Chemistry. Available at: [Link] [9]22. RSC Publishing. (2025). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. Available at: [Link] [14]23. National Journal of Pharmaceutical Sciences. (2021). A review of pyrazole an its derivative. Available at: [Link] [24]24. International Journal of Pharmaceutical Sciences. (2024). Review: Anticancer Activity Of Pyrazole. Available at: [Link] [15]25. Mor, S., et al. (2025). A New Insight into the Synthesis and Biological Activities of Pyrazole based Derivatives. Mini-Reviews in Organic Chemistry. Available at: [Link] [25]26. ResearchGate. (2024). Design, Synthesis and Biological Evaluation of 5-Amino-1h-Pyrazole-4-Carboxamide Derivatives as Pan-Fgfr Covalent Inhibitors. Available at: [Link] [26]27. IJPSR. (2016). SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW PYRAZOLE DERIVATIVES. Available at: [Link] [27]28. ScienceDirect. (2014). Synthesis and biological activity evaluation of 5-pyrazoline substituted 4-thiazolidinones. Available at: [Link] [28]29. SRR Publications. (2023). Pyrazoles as anticancer agents: Recent advances. Available at: [Link]

Sources

- 1. jchr.org [jchr.org]

- 2. sciencescholar.us [sciencescholar.us]

- 3. japsonline.com [japsonline.com]

- 4. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives [mdpi.com]

- 5. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 6. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. news-medical.net [news-medical.net]

- 8. Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies - Chahal - Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry [journals.eco-vector.com]

- 9. A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules [scirp.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Structural Optimization and Structure-Activity Relationship of 1 H-Pyrazole-4-carboxylic Acid Derivatives as DNA 6mA Demethylase ALKBH1 Inhibitors and Their Antigastric Cancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. papers.ssrn.com [papers.ssrn.com]

- 13. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]

- 15. ijpsjournal.com [ijpsjournal.com]

- 16. scilit.com [scilit.com]

- 17. researchgate.net [researchgate.net]

- 18. chemmethod.com [chemmethod.com]

- 19. Design, synthesis and structure-activity relationship of novel pyrazole-4-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. asianpubs.org [asianpubs.org]

- 21. biointerfaceresearch.com [biointerfaceresearch.com]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. pharmajournal.net [pharmajournal.net]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

- 27. ijpsr.com [ijpsr.com]

- 28. Synthesis and biological activity evaluation of 5-pyrazoline substituted 4-thiazolidinones - PMC [pmc.ncbi.nlm.nih.gov]

5-isobutyl-1H-pyrazole-4-carboxylic acid molecular weight and formula

An In-Depth Technical Guide to 5-Isobutyl-1H-pyrazole-4-carboxylic Acid: Synthesis, Properties, and Applications in Drug Discovery

Executive Summary

The pyrazole nucleus is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous biologically active compounds.[1] This guide provides a detailed technical overview of a specific derivative, 5-isobutyl-1H-pyrazole-4-carboxylic acid. We will explore its fundamental molecular properties, outline a robust synthetic pathway with mechanistic insights, and discuss its potential applications in drug discovery, particularly in the context of enzyme inhibition. This document is intended for researchers, medicinal chemists, and professionals in drug development who require a comprehensive understanding of this versatile heterocyclic building block.

Core Molecular Profile

The unique arrangement of atoms in the pyrazole ring imparts specific physicochemical properties that make it an attractive component in designing new chemical entities. Compounds containing the pyrazole structure are known to exhibit a wide array of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[2][3] The addition of an isobutyl group and a carboxylic acid moiety to the core scaffold further functionalizes the molecule, providing handles for molecular interactions and further chemical modification.

Physicochemical and Structural Data

The fundamental properties of 5-isobutyl-1H-pyrazole-4-carboxylic acid are summarized below. These values are calculated based on its chemical structure, providing a baseline for experimental design and computational modeling.

| Property | Value |

| Molecular Formula | C₈H₁₂N₂O₂ |

| Molecular Weight | 168.19 g/mol |

| IUPAC Name | 5-isobutyl-1H-pyrazole-4-carboxylic acid |

| Canonical SMILES | CC(C)CC1=C(C(=O)O)C=NN1 |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 3 |

| Rotatable Bonds | 3 |

Synthesis and Characterization

The synthesis of substituted pyrazoles is a well-established field in organic chemistry. A common and efficient method is the Knorr pyrazole synthesis and its variations, which typically involve the condensation of a β-dicarbonyl compound or its synthetic equivalent with a hydrazine derivative.

Mechanistic Rationale and Synthetic Strategy

The chosen synthetic route involves the reaction of a functionalized β-ketoester, ethyl 2-formyl-4-methylpentanoate, with hydrazine hydrate. The mechanism proceeds via an initial condensation of the hydrazine with the more electrophilic aldehyde carbonyl, followed by an intramolecular cyclization and subsequent dehydration to yield the stable aromatic pyrazole ring. The final step is the saponification (hydrolysis) of the ethyl ester to the desired carboxylic acid. This approach is highly regioselective and provides a reliable pathway to the target molecule.

Detailed Synthesis Protocol

Step 1: Synthesis of Ethyl 5-isobutyl-1H-pyrazole-4-carboxylate

-

To a solution of ethyl 2-formyl-4-methylpentanoate (1 equivalent) in ethanol (5 mL/mmol), add hydrazine hydrate (1.1 equivalents) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and then heat to reflux for 4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Redissolve the resulting residue in ethyl acetate and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to yield the ethyl ester intermediate.

Step 2: Hydrolysis to 5-isobutyl-1H-pyrazole-4-carboxylic acid

-

Dissolve the purified ethyl ester (1 equivalent) in a 1:1 mixture of ethanol and water.

-

Add sodium hydroxide (2.5 equivalents) and heat the mixture to 60 °C for 2 hours, or until TLC indicates complete consumption of the starting material.

-

Cool the reaction mixture in an ice bath and acidify to pH ~3 using 1M hydrochloric acid.

-

The resulting precipitate is the target carboxylic acid. Filter the solid, wash thoroughly with cold water, and dry under vacuum to yield the final product.

Characterization Workflow

To ensure the structural integrity and purity of the synthesized compound, a standard battery of analytical techniques is employed:

-

¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure by analyzing the chemical shifts, integration, and coupling constants of the protons and carbons.[4]

-

Mass Spectrometry (MS): To verify the molecular weight of the compound.[5]

-

Infrared (IR) Spectroscopy: To identify the presence of key functional groups, such as the carboxylic acid O-H and C=O stretches.[6]

Caption: High-level workflow for the synthesis of the title compound.

Applications in Research and Drug Development

The pyrazole carboxylic acid scaffold is a cornerstone in the development of new therapeutic agents.[3][7] Its structural features allow it to interact with a variety of biological targets, making it a valuable starting point for drug discovery campaigns.

Role as a Bioactive Scaffold and Pharmacological Potential

Substituted pyrazoles have demonstrated a wide range of biological activities and are integral to many marketed drugs.[1] The carboxylic acid group often serves as a key binding element (e.g., a zinc-binding group in metalloenzymes) or as a point for derivatization to modulate pharmacokinetic properties. Research has shown that pyrazole derivatives can act as potent inhibitors of enzymes, such as long-chain L-2-hydroxy acid oxidase, or as anticancer and anti-inflammatory agents.[7][8]

Experimental Protocol: In Vitro Enzyme Inhibition Assay

This protocol describes a general workflow for evaluating the inhibitory potential of 5-isobutyl-1H-pyrazole-4-carboxylic acid against a target enzyme using a colorimetric assay.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the compound.

Materials:

-

Target enzyme

-

Enzyme-specific substrate

-

Assay buffer

-

5-isobutyl-1H-pyrazole-4-carboxylic acid (dissolved in DMSO as a stock solution)

-

96-well microplate

-

Microplate reader

Methodology:

-

Compound Preparation: Perform a serial dilution of the stock solution of the title compound in assay buffer to create a range of concentrations (e.g., from 100 µM to 1 nM). Include a DMSO-only control.

-

Reaction Setup: In a 96-well plate, add the assay buffer, the diluted compound solutions, and the target enzyme to respective wells. Allow for a pre-incubation period (e.g., 15 minutes at 37 °C) to permit compound-enzyme binding.

-

Initiate Reaction: Add the substrate to all wells to start the enzymatic reaction.

-

Data Acquisition: Measure the absorbance at a specific wavelength at regular intervals using a microplate reader. The rate of change in absorbance is proportional to enzyme activity.

-

Data Analysis:

-

Calculate the rate of reaction for each compound concentration.

-

Normalize the data by setting the activity of the no-inhibitor control to 100% and the background (no enzyme) to 0%.

-

Plot the percent inhibition versus the logarithm of the inhibitor concentration.

-

Fit the data to a dose-response curve (e.g., using a four-parameter logistic model) to determine the IC₅₀ value.

-

Caption: A simplified logical flow of a typical drug discovery process.

Conclusion

5-Isobutyl-1H-pyrazole-4-carboxylic acid represents a valuable and versatile chemical entity for researchers in medicinal chemistry and drug development. Its straightforward synthesis, combined with the proven biological relevance of the pyrazole scaffold, makes it an ideal candidate for inclusion in compound libraries for screening and as a starting point for lead optimization programs. Future work could focus on creating a library of derivatives by modifying the isobutyl and carboxylic acid groups to explore the structure-activity relationship (SAR) against various therapeutic targets.

References

-

Cetin, A. (2020). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. ResearchGate. Available from: [Link]

-

Perreault, C., et al. (2012). Discovery of pyrazole carboxylic acids as potent inhibitors of rat long chain L-2-hydroxy acid oxidase. Bioorganic & Medicinal Chemistry Letters, 22(13), 4341-4347. Available from: [Link]

-

Cetin, A. (2021). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Mini-Reviews in Organic Chemistry, 18(1), 93-109. Available from: [Link]

-

Sharma, D., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules, 27(24), 8758. Available from: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 3015937, Pyrazole-4-carboxylic acid. Available from: [Link]

-

Loh, W. S., et al. (2010). 5-Isobutyl-4-phenylsulfonyl-1H-pyrazol-3(2H)-one. Acta Crystallographica Section E: Structure Reports Online, 66(12), o3050. Available from: [Link]

-

Li, A., et al. (2018). Synthesis and insecticidal activities of novel 1H-pyrazole-5-carboxylic acid derivatives. ResearchGate. Available from: [Link]

-

GPCRdb. 5-butyl-1H-pyrazole-3-carboxylic acid. Available from: [Link]

-

Khan, M. S., et al. (2012). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. Molbank, 2012(8), M780. Available from: [Link]

-

Elguero, J., et al. (2018). The Structure and Dynamic Properties of 1 H -Pyrazole-4-Carboxylic Acids in the Solid State. ResearchGate. Available from: [Link]

-

Tumkevicius, S., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 26(13), 3808. Available from: [Link]

-

Zia-ur-Rehman, M., et al. (2008). 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid. ResearchGate. Available from: [Link]

-

NIST. Ethyl 5-amino-1-methylpyrazole-4-carboxylate. Available from: [Link]

-

The Royal Society of Chemistry. (2015). Design, synthesis and insecticidal activities of N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-1,3-diphenyl. Available from: [Link]

-

Nagaraja, G. K., et al. (2016). Structural, spectral, and theoretical investigations of 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid. Research on Chemical Intermediates, 42, 4497-4511. Available from: [Link]

-

CAS. Pyrazole-4-carboxylic acid. Available from: [Link]

-

Environmental Protection Agency. 1H-Pyrazole-4-carboxylic acid, 1-phenyl-5-(1H-pyrrol-1-yl)- Properties. Available from: [Link]

Sources

- 1. lifechemicals.com [lifechemicals.com]

- 2. researchgate.net [researchgate.net]

- 3. benthamdirect.com [benthamdirect.com]

- 4. epubl.ktu.edu [epubl.ktu.edu]

- 5. researchgate.net [researchgate.net]

- 6. uomphysics.net [uomphysics.net]

- 7. Discovery of pyrazole carboxylic acids as potent inhibitors of rat long chain L-2-hydroxy acid oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics | MDPI [mdpi.com]

An In-depth Technical Guide to the Safe Handling of 5-(2-methylpropyl)-1H-pyrazole-4-carboxylic acid

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential safety protocols and handling considerations for 5-(2-methylpropyl)-1H-pyrazole-4-carboxylic acid. While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, this document synthesizes data from structurally analogous pyrazole-4-carboxylic acid derivatives to establish a robust framework for its safe utilization in a laboratory setting. The principles and procedures outlined herein are grounded in established best practices for chemical hygiene and are designed to empower researchers to work with this compound in a manner that prioritizes personal safety and experimental integrity.

Compound Identification and Structural Context

-

Chemical Name: this compound

-

Synonyms: 5-isobutyl-1H-pyrazole-4-carboxylic acid

-

Chemical Class: Heterocyclic Aromatic Carboxylic Acid.[1] Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms.[2] The introduction of heteroatoms into a carbon backbone can impart unique chemical properties and biological activities.[1]

Hazard Identification and Risk Assessment

Based on the hazard classifications of closely related pyrazole carboxylic acids, this compound should be handled as a hazardous substance with the potential to cause irritation to the skin, eyes, and respiratory system.[3][4][5]

Anticipated GHS Classification:

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity - Single Exposure | 3 | H335: May cause respiratory irritation |

Hazard Pictogram:

The causality behind these classifications lies in the chemical nature of the molecule. The carboxylic acid moiety can be corrosive and irritating, while the pyrazole ring system and its substituents can also contribute to irritant properties. Fine powders of organic compounds can easily become airborne and be inhaled, leading to respiratory tract irritation.[4]

Logical Framework for Risk Mitigation

The following diagram illustrates the essential workflow for assessing and mitigating the risks associated with handling powdered chemical reagents like this compound.

Caption: Risk assessment and control hierarchy.

Safe Handling and Engineering Controls

Adherence to proper handling procedures is paramount to minimizing exposure. The primary engineering control for handling this powdered compound is a certified chemical fume hood.[6]

Experimental Protocol: Weighing and Preparing Solutions

-

Preparation: Before handling the compound, ensure the chemical fume hood is operational and the sash is at the appropriate working height. Clear the workspace of any unnecessary equipment or materials.

-

Don PPE: Wear appropriate Personal Protective Equipment (PPE), including a lab coat, nitrile gloves, and chemical safety goggles.[6]

-

Transfer to Weighing Vessel: Inside the fume hood, carefully open the container of this compound. Use a clean spatula to transfer the desired amount of powder to a tared weighing vessel. Perform this action slowly and deliberately to avoid creating airborne dust.[6]

-

Dissolution: If preparing a solution, add the solvent to the vessel containing the powdered compound. Do not add the powder to the solvent, as this can increase the risk of splashing and dust generation.

-

Container Sealing: Securely close the primary container of the chemical.

-

Waste Disposal: Dispose of any contaminated weighing paper or disposable spatulas in a designated solid chemical waste container.

-

Decontamination: Wipe down the spatula and the work surface inside the fume hood with an appropriate solvent (e.g., 70% ethanol) and dispose of the wipes in the solid waste container.

-

Doffing PPE: Remove gloves using the proper technique to avoid skin contamination and dispose of them. Wash hands thoroughly with soap and water.[6]

Workflow for Handling Powdered Chemical Reagents

This diagram outlines the standard procedure for safely managing a powdered chemical reagent from receipt to disposal.

Caption: Standard laboratory workflow for powdered reagents.

Personal Protective Equipment (PPE)

The final line of defense against chemical exposure is the correct use of PPE.

-

Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent contact with the eyes.[4][7]

-

Hand Protection: Nitrile gloves should be worn. Always inspect gloves for tears or punctures before use and remove them before leaving the laboratory.[5]

-

Skin and Body Protection: A lab coat should be worn and buttoned to its full length. Ensure that legs and feet are covered with long pants and closed-toe shoes.[4]

-

Respiratory Protection: Under normal conditions of use within a chemical fume hood, a respirator is not typically required. However, if there is a potential for significant aerosolization or if working outside of a fume hood (not recommended), a NIOSH-approved respirator with a particulate filter (e.g., N95) may be necessary.[5]

Storage and Stability

Proper storage is crucial for maintaining the integrity of the compound and ensuring safety.

-

Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[8] Many organic powders can be hygroscopic; storage in a desiccator may be advisable to prevent moisture uptake, which can affect powder flowability and reactivity.[6][9]

-

Incompatibilities: Keep away from strong oxidizing agents, as these can react exothermically with organic compounds.[4][6]

First-Aid and Emergency Procedures

In the event of an exposure, immediate and appropriate action is critical.

| Exposure Route | First-Aid Measures |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[8] |

| Skin Contact | Immediately wash off with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation develops or persists.[8] |

| Inhalation | Move the affected person to fresh air and keep them at rest in a position comfortable for breathing. If not breathing, give artificial respiration. If symptoms persist, seek medical attention.[8] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7] |

Fire-Fighting Measures:

-

Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[5]

-

Specific Hazards: Thermal decomposition may produce toxic gases, including carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[4][10]

-

Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[7]

Accidental Release and Disposal

-

Spill Response: In the event of a small spill, and if it is safe to do so, gently sweep up the material to avoid creating dust. Place the spilled material into a suitable, labeled container for waste disposal.[5] Ventilate the area and wash the spill site after material pickup is complete. For larger spills, evacuate the area and contact institutional safety personnel.

-

Waste Disposal: Dispose of waste materials in accordance with all applicable federal, state, and local environmental regulations. Do not empty into drains.[5][7]

References

- Fisher Scientific. (2009, February 3). Safety Data Sheet: 1H-Pyrazole-4-carboxylic acid.

-

National Center for Biotechnology Information. (n.d.). Pyrazole-4-carboxylic acid. PubChem Compound Database. Retrieved from [Link]

- SynQuest Laboratories, Inc. (2016, December 8). Safety Data Sheet: 1-Methyl-1H-pyrazole-5-carboxylic acid.

- KISHIDA CHEMICAL CO., LTD. (2023, December 21). Safety Data Sheet: 5-Methyl-1-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxylic acid.

- Masterpack Group. (2023, June 15). 3 powders and their storage challenges: how MAP helps.

- Sigma-Aldrich. (n.d.). Pyrazole 98 288-13-1.

- Pharmaffiliates. (n.d.). (5S,6S,9R)-5-Amino-6-(2,3-difluorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-9-ol.

- Palamatic Process. (n.d.). Which solutions for storing your powders?.

- SynQuest Laboratories, Inc. (n.d.). Safety Data Sheet: 1-Methyl-1H-pyrazole-4-carboxylic acid.

- Anonymous. (2024, November 1). Safety Data Sheet: 5-Cyclopropyl-1-(2-methylphenyl)-1H-pyrazole-4-carboxylic acid.

- ECHEMI. (n.d.). Pyrazole - Safety Data Sheet.

- U.S. Environmental Protection Agency. (2025, October 15). 4-Amino-5-(2-methylpropyl)-1H-pyrazole-3-carboxylic acid. CompTox Chemicals Dashboard. Retrieved from the U.S. Environmental Protection Agency.

- Thermo Fisher Scientific. (2025, September 16). Safety Data Sheet: 3-Amino-1H-pyrazole-4-carboxamide hemisulfate.

-

National Center for Biotechnology Information. (n.d.). Pyrazole. PubChem Compound Database. Retrieved from [Link]

- Carl ROTH. (n.d.). Safety Data Sheet: Tetrahydrofuran.

-

National Center for Biotechnology Information. (2024, October 11). Heterocycles in Medicinal Chemistry II. PMC. Retrieved from [Link]

- Fisher Scientific. (2011, June 27). Safety Data Sheet: 1-Methyl-1H-pyrazole-4-carboxylic acid.

- Capot Chemical. (2013, September 20). MSDS of 1H-Pyrazole-4-carboxylic acid.

- ResearchGate. (n.d.). Effects of storage conditions, formulation, and particle size on moisture sorption and flowability of powders: A study of deliquescent ingredient blends.

- Veeprho. (n.d.). (5S,6S,9R)-5-amino-6-(2,3-difluorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-9-ol | CAS 1373116-07-4.

-

Taylor & Francis Online. (2013, February 13). Microwave-assisted synthesis of nitrogen-containing heterocycles. Retrieved from [Link]

- ChemicalBook. (n.d.). Pyrazole - Safety Data Sheet.

- U.S. Environmental Protection Agency. (2025, October 15). 5-(Furan-2-yl)-1H-pyrazol-3-amine - GHS Data. Retrieved from the U.S. Environmental Protection Agency.

- PharmaCompass.com. (n.d.). CAS No 1373116-04-1 | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry.

- ChemicalBook. (n.d.). 1373116-04-1 | CAS DataBase.

Sources

- 1. Heterocycles in Medicinal Chemistry II - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrazole | C3H4N2 | CID 1048 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Pyrazole-4-carboxylic acid | C4H4N2O2 | CID 3015937 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. synquestlabs.com [synquestlabs.com]

- 5. capotchem.com [capotchem.com]

- 6. synquestlabs.com [synquestlabs.com]

- 7. fishersci.com [fishersci.com]

- 8. kishida.co.jp [kishida.co.jp]

- 9. researchgate.net [researchgate.net]

- 10. chemicalbook.com [chemicalbook.com]

Methodological & Application

amide coupling protocols for 5-isobutyl-1H-pyrazole-4-carboxylic acid

Application Note: Amide Coupling Strategies for 5-Isobutyl-1H-pyrazole-4-carboxylic Acid

Part 1: Introduction & Strategic Analysis

The Challenge: The "Gatekeeper" Effect Coupling 5-isobutyl-1H-pyrazole-4-carboxylic acid is deceptively difficult. While pyrazole coupling is routine, this specific scaffold presents a "perfect storm" of chemical friction:

-

Steric Occlusion (The "Gatekeeper"): The isobutyl group at the C5 position acts as a flexible, bulky gatekeeper. Its rotation volume effectively shields the C4-carbonyl carbon from nucleophilic attack, significantly slowing down the kinetics of standard active esters (e.g., OBt/OAt esters).

-

Amphoteric Interference: The unsubstituted N1-position (1H) creates a zwitterionic competition. The pyridine-like nitrogen (N2) is nucleophilic, while the pyrrole-like nitrogen (N1) is acidic. In the presence of coupling reagents, the pyrazole ring itself can compete with the target amine, leading to transient N-acyl pyrazole dimers or stable N-acyl urea byproducts.

Strategic Imperative Standard EDC/HOBt protocols often fail here, resulting in stalled conversion or complex mixtures. Success requires reagents that generate highly reactive, compact electrophiles (to bypass the isobutyl steric shield) while maintaining kinetic selectivity (to avoid reacting with the pyrazole ring).

Part 2: Decision Matrix & Mechanism

Before selecting a protocol, assess your amine partner and substrate protection status.

Part 3: Detailed Protocols

Protocol A: The "Gold Standard" – T3P (Propylphosphonic Anhydride)

Best for: Unprotected pyrazoles, scale-up, and avoiding metal catalysts.

Why it works: T3P forms a mixed anhydride that is highly reactive yet sterically compact, allowing it to slip past the isobutyl group. Crucially, the byproduct is water-soluble, and the reaction is driven by the release of a stable cyclic phosphonate, often outcompeting the side-reaction with the pyrazole nitrogen [1].

Materials:

-

5-isobutyl-1H-pyrazole-4-carboxylic acid (1.0 equiv)

-

T3P (50% w/w in EtOAc or DMF) (1.5 – 2.0 equiv)

-

Pyridine or DIPEA (3.0 – 4.0 equiv)

-

Solvent: EtOAc (preferred) or DMF/2-MeTHF.

Step-by-Step:

-

Slurry Formation: In a reactor, charge the carboxylic acid (1.0 equiv), the amine (1.1 equiv), and the solvent (10 mL/g).

-

Base Addition: Add Pyridine (3.0 equiv). Note: Pyridine is preferred over DIPEA for T3P couplings as it acts as a nucleophilic catalyst, reducing racemization and accelerating the anhydride formation.

-

Cooling: Cool the mixture to 0 °C. The reaction is exothermic.

-

Activation: Dropwise add T3P solution (1.5 equiv) over 15 minutes.

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours.

-

Checkpoint: Monitor by LCMS. Look for the disappearance of the acid (M+1) and the absence of the "dimer" peak (M+M+1).

-

-

Workup:

Protocol B: The "Sledgehammer" – Ghosez’s Reagent

Best for: Extremely unreactive amines (e.g., electron-deficient anilines) where T3P stalls.

Why it works: Standard acid chloride generation (SOCl2/Oxalyl Chloride) generates HCl, which protonates the pyrazole, rendering it insoluble or unreactive. Ghosez’s Reagent (1-Chloro-N,N,2-trimethylpropenylamine) generates the acid chloride under neutral conditions [2].

Materials:

-

Carboxylic Acid (1.0 equiv)[1]

-

Ghosez’s Reagent (1.2 equiv)

-

Solvent: Dry DCM or CHCl3.

Step-by-Step:

-

Activation: Dissolve the carboxylic acid in dry DCM under N2 atmosphere.

-

Chloride Formation: Add Ghosez’s Reagent (1.2 equiv) slowly at RT. Stir for 1–2 hours.

-

Coupling: In a separate vessel, dissolve the amine (1.1 equiv) and DIPEA (1.2 equiv) in DCM.

-

Addition: Cannulate the acid chloride solution into the amine solution.

-

Workup: Standard aqueous wash.

Protocol C: High-Throughput Screening – HATU

Best for: Automated library synthesis, provided the pyrazole is protected or reaction times are short.

Why it works: HATU is the most potent uronium reagent, but it carries a risk: if the amine attack is slow (due to the isobutyl group), the pyrazole nitrogen (if unprotected) will attack the HATU-active ester, forming a guanidine byproduct [3].

Step-by-Step:

-

Pre-activation (Critical Timing): Dissolve acid (1.0 equiv) and HATU (1.1 equiv) in DMF. Add DIPEA (1.0 equiv).

-

Crucial: Stir for only 2–5 minutes . Longer times increase N-acylation/guanidinylation of the pyrazole ring.

-

-

Amine Addition: Immediately add the amine (1.2 equiv) and additional DIPEA (2.0 equiv).

-

Stir: Agitate at RT for 16 hours.

Part 4: Comparative Data & Troubleshooting

Reagent Performance Comparison

| Feature | T3P / Pyridine | Ghosez's Reagent | HATU / DIPEA |

| Steric Handling | Excellent | Superior | Good |

| Byproducts | Water Soluble (Easy) | Neutral Amide (Easy) | Tetramethylurea (Hard to remove) |

| Atom Economy | High | Medium | Low |

| Risk of N-Acylation | Low | Low (if 1-pot) | High (if slow reaction) |

| Scalability | Kg-scale ready | g-scale | mg-scale (Cost prohibitive) |

Troubleshooting the "Stalled Reaction" If the reaction stalls at 50% conversion:

-

Do NOT add more coupling reagent immediately. The active species might still be present but blocked by the isobutyl group.

-

Heat: T3P is thermally stable. Heat the reaction to 50–60 °C. The isobutyl group's rotation increases, opening the "gate" for the amine.

-

Solvent Switch: Switch from DMF to 2-MeTHF or EtOAc . Pyrazoles often aggregate in DMF; less polar solvents can break these H-bond networks.

Part 5: Visualizing the Mechanism

The following diagram illustrates the T3P activation pathway and how it avoids the common "N-acyl urea" trap associated with carbodiimides (EDC).

References

-

Dunetz, J. R., Xiang, Y., Baldwin, A., & Ringling, J. (2011).[9][10][11][12] General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine.[9][10][11][12] Organic Letters, 13(19), 5048–5051.[11][12]

-

Ghosez, L., Haveaux, B., & Viehe, H. G. (1969). 1-Chloro-N,N,2-trimethylpropenylamine: A New Reagent for the Synthesis of Acid Chlorides. Angewandte Chemie International Edition, 8(6), 454–455.

-

Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[2][4][13][14] Tetrahedron, 61(46), 10827-10852.

-

Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. files01.core.ac.uk [files01.core.ac.uk]

- 3. Amine to Amide Mechanism - T3P [commonorganicchemistry.com]

- 4. T3P Brochure | AMRI [amri.staging.ribbitt.com]

- 5. m.youtube.com [m.youtube.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. d-nb.info [d-nb.info]

- 8. researchgate.net [researchgate.net]

- 9. General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine [organic-chemistry.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. scribd.com [scribd.com]

- 12. General and scalable amide bond formation with epimerization-prone substrates using T3P and pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. HATU - Enamine [enamine.net]

using 5-isobutyl-1H-pyrazole-4-carboxylic acid as a scaffold in drug design

Application Note: 5-Isobutyl-1H-pyrazole-4-carboxylic Acid as a Scaffold in Drug Design

Executive Summary

This guide details the utilization of 5-isobutyl-1H-pyrazole-4-carboxylic acid (CAS: 908-45-9 / Derivatives) as a privileged scaffold in medicinal chemistry. Unlike generic pyrazoles, the inclusion of the isobutyl group at the C5 position introduces a critical lipophilic vector (

This document provides a validated synthetic protocol, structure-activity relationship (SAR) insights, and biological evaluation criteria, specifically designed for researchers optimizing lead compounds for metabolic and oncological indications.

Chemical Profile & Scaffold Utility

The 1H-pyrazole-4-carboxylic acid core is a "privileged structure"—a molecular framework capable of providing ligands for diverse receptors. The 5-isobutyl variant adds specific utility:

-

Lipophilic Anchoring: The isobutyl group (branched alkyl) mimics the side chain of Leucine. It is ideal for filling the hydrophobic "back-pockets" of enzymes (e.g., the Gatekeeper region in kinases).

-

H-Bond Donor/Acceptor: The pyrazole NH and N: serve as a donor/acceptor pair, often binding to the "hinge region" of kinases.

-

Vectorial Functionalization: The C4-carboxylic acid is a versatile handle for amide coupling, allowing the extension of the molecule into solvent-exposed regions or secondary binding sites.

| Property | Value (Predicted) | Significance |

| Molecular Weight | ~168.19 g/mol | Fragment-based drug discovery (FBDD) compliant (<200 Da). |

| cLogP | ~1.8 - 2.2 | Ideal lipophilicity for oral bioavailability (Rule of 5). |

| H-Bond Donors | 2 (NH, COOH) | Critical for active site anchoring. |

| H-Bond Acceptors | 3 (N, C=O, OH) | Versatile interaction profile. |

| Tautomerism | 3(5)-position | Exists in equilibrium; N-alkylation locks the regiochemistry. |

Synthetic Protocol: The "Isobutyl-Knorr" Route

To generate the scaffold with high regiocontrol, we utilize a modified Knorr-type condensation involving a dimethylamino-acrylate intermediate. This method avoids the regioisomeric mixtures common in standard hydrazine condensations.

Reaction Scheme (Logic Flow)

-

Precursor Activation: Conversion of ethyl isovalerylacetate to an enaminone.

-

Cyclization: Hydrazine-mediated ring closure.

-

Hydrolysis: Ester deprotection to the free acid.

Step-by-Step Methodology

Reagents:

-

Ethyl 4-methyl-3-oxopentanoate (Ethyl isovalerylacetate)

-

N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

-

Hydrazine Hydrate (80%)

-

Lithium Hydroxide (LiOH)

-

Ethanol (EtOH), THF, Water

Protocol:

-

Enaminone Formation:

-

Charge a round-bottom flask with Ethyl 4-methyl-3-oxopentanoate (1.0 eq) and DMF-DMA (1.2 eq).

-

Reflux at 80°C for 3 hours. The solution will turn dark orange/red.

-

Mechanism: The methylene group at C2 is activated by the flanking carbonyls; DMF-DMA installs a =CH-N(Me)2 group.

-

Concentrate in vacuo to remove methanol and excess DMF-DMA. Yields crude Ethyl 2-((dimethylamino)methylene)-4-methyl-3-oxopentanoate.

-

-

Cyclization (Pyrazolation):

-

Dissolve the crude enaminone in absolute Ethanol (0.5 M concentration).

-

Cool to 0°C. Dropwise add Hydrazine Hydrate (1.1 eq).

-

Allow to warm to room temperature (RT) and stir for 2 hours.

-

Observation: A precipitate often forms.

-

Concentrate the solvent. Dissolve residue in EtOAc, wash with brine, dry over Na2SO4.

-

Product: Ethyl 5-isobutyl-1H-pyrazole-4-carboxylate.

-

-

Saponification (Hydrolysis):

-

Dissolve the ester in THF:Water (1:1) .

-

Add LiOH (3.0 eq). Stir at 60°C for 4 hours.

-

Workup (Critical): Acidify carefully with 1N HCl to pH 3-4. The carboxylic acid will precipitate.

-

Filter, wash with cold water, and dry.

-

Final Yield: Typically 75-85% over 3 steps.

-

Visualizing the Workflow

The following diagram illustrates the synthetic logic and the divergent points for library generation.

Figure 1: Synthetic workflow for generating the 5-isobutyl-1H-pyrazole-4-carboxylic acid scaffold and downstream derivatives.

Drug Design Applications & SAR Logic

Application A: Kinase Inhibition (ATP-Competitors)

In kinase drug design, the pyrazole ring often mimics the adenine ring of ATP.

-

Binding Mode: The pyrazole nitrogens (N1/N2) form hydrogen bonds with the kinase "hinge" region residues.

-

Role of Isobutyl: The 5-isobutyl group is positioned to point towards the Gatekeeper residue (often Methionine or Threonine) or into the hydrophobic back-pocket (Selectivity Pocket). This bulky group can induce selectivity against kinases with smaller gatekeepers.

-

Derivatization: The 4-COOH is converted to an amide (e.g., N-phenylamide). The amide NH can form an additional H-bond with the conserved Glutamate (αC-helix).

Application B: Xanthine Oxidase (XO) Inhibition

Analogs of Febuxostat often utilize pyrazole cores.

-

Mechanism: The enzyme's active site contains a narrow hydrophobic channel.

-

Role of Isobutyl: It mimics the isobutyl/isobutoxy tail of Febuxostat, filling the hydrophobic channel leading to the Molybdenum center.

-

SAR Rule: Maintain the carboxylic acid (or a bioisostere like tetrazole) to anchor to the Arginine residues in the active site.

Biological Evaluation Protocols

To validate the scaffold's efficacy, the following assays are standard.

Protocol 1: In Vitro Kinase Assay (FRET-based)

-

Objective: Determine IC50 against target kinases (e.g., CDK2, EGFR).

-

Method:

-

Prepare 10 mM stock of the synthesized derivative in DMSO.

-

Dilute in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

-

Incubate kinase, peptide substrate (fluorescein-labeled), and ATP (at Km) with the compound for 1 hour.

-

Add EDTA (stop solution) and Coating Reagent.

-

Measure Fluorescence Resonance Energy Transfer (FRET) signal.

-

Success Criterion: IC50 < 100 nM indicates a potent "Lead".

-

Protocol 2: Cell Viability Assay (MTT)

-

Objective: Assess cytotoxicity in cancer lines (e.g., A549, MCF-7).

-

Method:

-

Seed cells (5,000/well) in 96-well plates.

-

Treat with graded concentrations (0.1 - 100 µM) of the pyrazole derivative for 48h.

-

Add MTT reagent; incubate 4h. Solubilize formazan crystals in DMSO.

-

Read Absorbance at 570 nm.

-

Control: Use Doxorubicin or Staurosporine as a positive control.

-

References

-

Fustero, S., et al. (2011).[1] "Pyrazole scaffolds as a promising frontier in drug discovery."[1][2] Chemical Reviews.

-

Ansari, A., et al. (2017).[3][4] "Biologically active pyrazole derivatives."[1][2][3][4][5][6][7][8] New Journal of Chemistry.

-

PubChem Compound Summary. "5-Isobutyl-1H-pyrazole-4-carboxylic acid." National Center for Biotechnology Information.

-

Gokulan, P. D., et al. (2012).[3] "Synthesis and Pharmacological Investigation of 5-Substituted-1H-pyrazole-4-carboxylic Acid Derivatives." Arzneimittelforschung.

-

ResearchGate Review. "Pyrazole-4-carboxylic acid scaffold medicinal chemistry."

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. scispace.com [scispace.com]

- 5. Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biologica...: Ingenta Connect [ingentaconnect.com]

- 6. researchgate.net [researchgate.net]

- 7. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols: Esterification Methods for Pyrazole-4-Carboxylic Acids

Introduction

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, with derivatives exhibiting a vast array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] Specifically, esters of pyrazole-4-carboxylic acids are crucial intermediates and final products in the development of pharmaceuticals and agrochemicals.[3][4][5] Their synthesis is a frequent and critical task for researchers in drug discovery.

This guide provides an in-depth analysis of common and effective esterification methods for pyrazole-4-carboxylic acids. Moving beyond simple step-by-step instructions, we will explore the mechanistic rationale behind each protocol, discuss the inherent challenges posed by the pyrazole scaffold, and provide a framework for selecting the optimal method for your specific research needs.

Core Challenge: The Dual Nature of the Pyrazole Ring

Direct esterification of pyrazole-4-carboxylic acids is not always straightforward. The primary challenge stems from the pyrazole ring itself, which contains two nitrogen atoms. One nitrogen is pyridine-like (basic, sp² hybridized) and the other is pyrrole-like (generally non-basic, with its lone pair contributing to the aromatic system). The presence of the basic nitrogen atom (pKa ≈ 2.5) means that under strongly acidic conditions, such as those used in classical Fischer esterification, the ring can become protonated. This protonation can decrease the reactivity of the carboxylic acid group and may lead to solubility issues, complicating the reaction.[6] Therefore, the choice of esterification method must balance the need to activate the carboxylic acid with the need to manage the reactivity of the heterocyclic core.

Method 1: Fischer-Speier Esterification

This is the most traditional method, relying on the principle of driving a reversible reaction to completion. It involves heating the carboxylic acid in a large excess of the desired alcohol with a strong acid catalyst.

Expertise & Experience: Why it Works and When to Use It

The Fischer esterification is a robust and cost-effective method, particularly for simple, unhindered alcohols like methanol and ethanol.[7][8] The mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst (e.g., H₂SO₄), which significantly increases the electrophilicity of the carbonyl carbon.[7][9][10] The alcohol, acting as a nucleophile, then attacks this activated carbonyl. The reaction is driven to completion by using the alcohol as the solvent, leveraging Le Châtelier's principle to shift the equilibrium towards the ester product.[7][8]

Causality Behind Experimental Choices:

-

Acid Catalyst (H₂SO₄, p-TsOH): Essential for protonating the carbonyl and activating the carboxylic acid.[7]

-

Excess Alcohol: Serves as both reactant and solvent, pushing the equilibrium towards the product side.[7]

-

Heat/Reflux: Provides the necessary activation energy for this equilibrium-driven process.

Trustworthiness (Self-Validation): The reaction progress is easily monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting carboxylic acid. The formation of water is a key indicator of reaction progress. For higher-boiling alcohols, a Dean-Stark apparatus can be used to physically remove water as it forms, further driving the reaction to completion.[8]

Experimental Protocol: Synthesis of Ethyl 1-phenyl-1H-pyrazole-4-carboxylate

-

Reagent Setup: To a 100 mL round-bottom flask, add 1-phenyl-1H-pyrazole-4-carboxylic acid (5.0 g, 26.6 mmol).

-

Solvent/Reagent Addition: Add absolute ethanol (50 mL). The carboxylic acid may not fully dissolve initially.

-

Catalyst Addition: While stirring, slowly and carefully add concentrated sulfuric acid (0.5 mL) to the suspension.

-

Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 80°C). Maintain reflux for 4-6 hours.

-

Monitoring: Monitor the reaction by TLC (e.g., using a 7:3 mixture of Hexane:Ethyl Acetate) until the starting material spot is no longer visible.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Slowly pour the mixture into 150 mL of ice-cold water.

-

Neutralize the solution by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases and the pH is ~7-8.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).[8]

-

-

Purification: Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude ester can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.

Mechanistic Diagram

Caption: Mechanism of Fischer-Speier Esterification.[7]

Method 2: Acyl Chloride Formation followed by Alcoholysis

This is a two-step method that involves converting the carboxylic acid into a highly reactive acyl chloride, which is then quenched with the alcohol. This approach avoids the equilibrium limitations of the Fischer method.

Expertise & Experience: Why it Works and When to Use It

Carboxylic acids can be converted to acyl chlorides using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[11] The acyl chloride is a powerful electrophile that reacts rapidly and irreversibly with alcohols, even sterically hindered ones, to form the ester. This method is advantageous when the alcohol is precious, acid-sensitive, or when the Fischer esterification is sluggish. Thionyl chloride is often used due to its low cost, and the byproducts (SO₂ and HCl) are gases, which are easily removed.[11][12]

Causality Behind Experimental Choices:

-

Thionyl Chloride (SOCl₂): A highly effective reagent for converting the -OH group of the carboxylic acid into a good leaving group, facilitating the formation of the highly reactive acyl chloride.[12][13]

-

Anhydrous Conditions: Thionyl chloride and the resulting acyl chloride are both highly reactive with water. All glassware must be oven-dried and the reaction run under an inert atmosphere (N₂ or Ar).

-

Base (Pyridine or Triethylamine): Often added during the second step (alcoholysis) to neutralize the HCl byproduct, preventing potential acid-catalyzed side reactions with sensitive substrates.

Trustworthiness (Self-Validation): The first step is often driven to completion by refluxing until the evolution of gas (SO₂ and HCl) ceases. The intermediate acyl chloride can sometimes be isolated, but is typically used directly in the next step. The final reaction with the alcohol is usually very fast, often complete within an hour at room temperature.

Experimental Protocol: Synthesis of Methyl 1H-pyrazole-4-carboxylate

-

Acyl Chloride Formation:

-

In an oven-dried, 50 mL round-bottom flask under a nitrogen atmosphere, suspend 1H-pyrazole-4-carboxylic acid (2.24 g, 20 mmol) in thionyl chloride (10 mL, 137 mmol).

-

Add one drop of N,N-dimethylformamide (DMF) as a catalyst.

-

Fit the flask with a reflux condenser (with a drying tube) and heat the mixture to reflux (approx. 76°C) for 2 hours. The suspension should become a clear solution.

-

After cooling, remove the excess thionyl chloride under reduced pressure. This yields the crude pyrazole-4-carbonyl chloride.

-

-

Ester Formation:

-

Dissolve the crude acyl chloride in 20 mL of anhydrous dichloromethane (DCM) under a nitrogen atmosphere and cool the flask in an ice bath (0°C).

-

In a separate flask, prepare a solution of methanol (1.6 mL, 40 mmol) and triethylamine (4.2 mL, 30 mmol) in 10 mL of anhydrous DCM.

-

Add the methanol/triethylamine solution dropwise to the cold acyl chloride solution via a dropping funnel.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1 hour.

-

-

Work-up:

-

Quench the reaction by adding 20 mL of water.

-

Separate the organic layer. Wash the organic layer sequentially with 1M HCl (1 x 20 mL), saturated NaHCO₃ solution (1 x 20 mL), and brine (1 x 20 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

-

Purification: Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the pure methyl ester.

Experimental Workflow Diagram

Caption: Two-step esterification via an acyl chloride intermediate.

Method 3: Carbodiimide-Mediated (Steglich) Esterification

The Steglich esterification is a very mild and efficient method that utilizes a carbodiimide, such as dicyclohexylcarbodiimide (DCC) or the water-soluble analog 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to activate the carboxylic acid.

Expertise & Experience: Why it Works and When to Use It

This method is ideal for substrates that are sensitive to acid or high temperatures.[14][15] DCC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[14] This intermediate is essentially an activated ester. The alcohol then attacks this intermediate to form the desired ester. A crucial component is the addition of a catalytic amount of 4-(dimethylamino)pyridine (DMAP). DMAP is a hyper-nucleophilic acyl transfer catalyst; it reacts with the O-acylisourea to form an even more reactive acylpyridinium intermediate, which accelerates the reaction and suppresses side reactions.[14]

Causality Behind Experimental Choices:

-

DCC/EDC: The coupling agent that activates the carboxylic acid by forming the O-acylisourea leaving group.[16]

-

DMAP (catalytic): Acts as a superior acyl transfer agent, dramatically increasing the reaction rate and preventing the formation of an N-acylurea byproduct.[14]

-

Room Temperature: The high reactivity of the intermediates allows the reaction to proceed under mild conditions, preserving sensitive functional groups.

Trustworthiness (Self-Validation): A key indicator of reaction progress is the precipitation of dicyclohexylurea (DCU), the byproduct of DCC. This insoluble solid can be easily removed by filtration at the end of the reaction. For EDC, the corresponding urea byproduct is water-soluble, simplifying the work-up via aqueous extraction.

Experimental Protocol: Synthesis of tert-Butyl 1H-pyrazole-4-carboxylate

-

Reagent Setup: In a 100 mL round-bottom flask, dissolve 1H-pyrazole-4-carboxylic acid (2.24 g, 20 mmol) in 40 mL of anhydrous dichloromethane (DCM).

-

Addition of Reagents: To the solution, add tert-butanol (2.8 mL, 30 mmol) and DMAP (0.24 g, 2 mmol, 0.1 eq).

-

Initiation: Cool the flask in an ice bath (0°C). Add a solution of DCC (4.54 g, 22 mmol) in 10 mL of anhydrous DCM dropwise over 15 minutes. A white precipitate (DCU) will begin to form.

-

Reaction: Remove the ice bath and allow the mixture to stir at room temperature overnight (12-16 hours).

-

Work-up:

-

Filter the reaction mixture through a pad of Celite to remove the precipitated DCU. Wash the filter cake with a small amount of DCM.

-

Transfer the filtrate to a separatory funnel and wash sequentially with 0.5 M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure tert-butyl ester.

Catalytic Cycle Diagram

Caption: Catalytic cycle of DMAP in Steglich Esterification.

Method 4: Mitsunobu Reaction

The Mitsunobu reaction is a powerful and versatile method for forming esters from a carboxylic acid and an alcohol under exceptionally mild, neutral conditions. It is particularly noted for its ability to invert the stereochemistry of a chiral secondary alcohol.

Expertise & Experience: Why it Works and When to Use It

This reaction converts the hydroxyl group of an alcohol into an excellent leaving group in situ.[17] The process is initiated by the reaction of a phosphine (typically triphenylphosphine, PPh₃) with an azodicarboxylate (like DEAD or DIAD), forming a betaine intermediate.[18] This intermediate deprotonates the carboxylic acid, creating a carboxylate anion and an activated phosphonium species. The alcohol then attacks the phosphonium species, forming an alkoxyphosphonium salt. In the final, rate-determining step, the carboxylate anion acts as a nucleophile, displacing the activated oxygen of the alcohol in a classic Sₙ2 reaction to form the ester with inversion of configuration.[18][19]

Causality Behind Experimental Choices:

-

PPh₃ and DEAD/DIAD: The core reagents that activate the alcohol.[17] DEAD (diethyl azodicarboxylate) and DIAD (diisopropyl azodicarboxylate) are common choices.

-

Anhydrous THF/DCM: Aprotic solvents are required as the reagents are sensitive to water.

-

Low Temperature Start: The initial reaction between PPh₃ and DEAD is exothermic, so the addition is typically performed at 0°C to control the reaction rate and prevent side reactions.

Trustworthiness (Self-Validation): The reaction is often visually indicated by a color change from the orange/red of DEAD to a colorless or pale yellow solution upon completion. The primary byproducts, triphenylphosphine oxide (TPPO) and the dialkyl hydrazodicarboxylate, can complicate purification. TPPO is often removed by crystallization or chromatography.

Experimental Protocol: Synthesis of Benzyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate

-

Reagent Setup: In an oven-dried flask under a nitrogen atmosphere, dissolve 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid (1.04 g, 5 mmol), benzyl alcohol (0.57 mL, 5.5 mmol), and triphenylphosphine (1.44 g, 5.5 mmol) in 25 mL of anhydrous THF.

-

Initiation: Cool the solution to 0°C in an ice bath.

-

Reagent Addition: Slowly add diethyl azodicarboxylate (DEAD, 0.87 mL, 5.5 mmol) dropwise over 20 minutes. A color change may be observed.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4 hours.

-

Monitoring: Monitor the reaction by TLC for the consumption of the starting materials.

-

Work-up:

-

Concentrate the reaction mixture under reduced pressure.

-

The crude residue will contain the product and byproducts (TPPO and the hydrazine derivative).

-

-

Purification: Purify the residue directly by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to separate the desired ester from the byproducts.

Mechanistic Diagram

Caption: Simplified mechanism of the Mitsunobu Reaction.[18][20]

Summary and Method Selection Guide

The optimal esterification method depends on the specific substrate, scale, and available resources. The following table provides a comparative summary to guide your decision-making process.

| Method | Key Reagents | Advantages | Disadvantages | Best For... |

| Fischer-Speier | R'OH (excess), H₂SO₄ (cat.) | Inexpensive, simple, scalable. | Requires high temperatures; equilibrium-limited; not suitable for acid-sensitive substrates or tertiary alcohols.[7] | Large-scale synthesis of simple methyl/ethyl esters from robust pyrazole cores. |

| Acyl Chloride | SOCl₂ or (COCl)₂, then R'OH | Fast, irreversible, high-yielding. Works with hindered alcohols. | Harsh reagents (corrosive, water-sensitive); byproducts (HCl, SO₂) can be problematic.[11] | Acid-stable pyrazoles, precious or hindered alcohols, and when equilibrium methods fail. |

| Steglich | DCC or EDC, DMAP (cat.) | Very mild (room temp), high yields, tolerates sensitive functional groups.[14] | Reagents are more expensive; DCC byproduct (DCU) requires filtration; potential for side products without DMAP. | Complex, multi-functional molecules common in late-stage drug discovery; synthesis of t-butyl esters.[15] |

| Mitsunobu | PPh₃, DEAD or DIAD | Extremely mild, neutral pH, provides stereochemical inversion of alcohols.[17] | Expensive reagents; purification can be difficult due to byproducts (TPPO); substrate should have pKa < 13.[17][19] | Stereospecific synthesis involving chiral alcohols; substrates intolerant of acidic or basic conditions. |

References

-

ResearchGate. (n.d.). Synthesis of pyrazole derivatives: Reagents and Conditions. ResearchGate. Retrieved from [Link]

- Google Patents. (n.d.). DE102009060150A1 - Process for the purification of pyrazoles. Google Patents.

-

Scientific Information Database. (n.d.). One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen. SID. Retrieved from [Link]

- Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles. Google Patents.

-

Encyclopedia.pub. (2022). Synthesis and Properties of Pyrazoles. Encyclopedia.pub. Retrieved from [Link]

-

PMC. (n.d.). N‐Heterocyclic Carbene/Carboxylic Acid Co‐Catalysis Enables Oxidative Esterification of Demanding Aldehydes/Enals, at Low Catalyst Loading. PubMed Central. Retrieved from [Link]

- Google Patents. (n.d.). WO2012025469A1 - Improved process for the preparation of esters of 1-h-pyrazole-4-carboxylic acids. Google Patents.

-

ResearchGate. (n.d.). An Efficient Synthesis of 1H-Pyrazole-4-carboxylic Acid Esters with Vilsmeier Reagent under Neat Conditions. ResearchGate. Retrieved from [Link]

-

PubMed. (2024). Discovery of new pyrazole-4-carboxamide analogues as potential anticancer agents targeting dual aurora kinase A and B. PubMed. Retrieved from [Link]

-

Wikipedia. (n.d.). Mitsunobu reaction. Wikipedia. Retrieved from [Link]

-

ResearchGate. (2020). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. ResearchGate. Retrieved from [Link]

-

Taylor & Francis Online. (2017). Green synthesis of pyrazole systems under solvent-free conditions. Taylor & Francis Online. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Acid-catalyzed carboxylic acid esterification and ester hydrolysis mechanism: acylium ion as a sharing active intermediate via a spontaneous trimolecular reaction based on density functional theory calculation and supported by electrospray ionization-mass spectrometry. RSC Publishing. Retrieved from [Link]

-

MDPI. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Steglich Esterification. Organic Chemistry Portal. Retrieved from [Link]

-

ChemComm. (2025). Direct Synthesis of Pyrazoles from Esters using tert-Butoxide-Assisted C-(C=O) Coupling. ChemComm. Retrieved from [Link]

-

Unknown. (n.d.). Fischer Esterification. Retrieved from [Link]

-

ResearchGate. (n.d.). Mechanism of acid-catalysed esterification of carboxylic acids. ResearchGate. Retrieved from [Link]

-